n-(3-Acetyl-4-nitrophenyl)acetamide

CAS No.: 6637-18-9

Cat. No.: VC18744437

Molecular Formula: C10H10N2O4

Molecular Weight: 222.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6637-18-9 |

|---|---|

| Molecular Formula | C10H10N2O4 |

| Molecular Weight | 222.20 g/mol |

| IUPAC Name | N-(3-acetyl-4-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C10H10N2O4/c1-6(13)9-5-8(11-7(2)14)3-4-10(9)12(15)16/h3-5H,1-2H3,(H,11,14) |

| Standard InChI Key | AZPKTDHDQUTREM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Chemical Structure

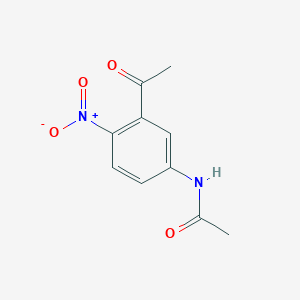

The compound features an acetamide group () attached to a phenyl ring substituted with a nitro group () at the 4-position and an acetyl group () at the 3-position (Fig. 1) . This substitution pattern creates a sterically hindered aromatic system with distinct electronic properties.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 222.197 g/mol | |

| Exact Mass | 222.06400 Da | |

| Polar Surface Area (PSA) | 91.99 Ų | |

| LogP (Partition Coefficient) | 2.352 |

Spectroscopic Data

-

NMR (CDCl): Signals at δ 12.83 (s, 1H, phenolic -OH), 10.78 (br s, 1H, -NH), 8.78 (s, 1H, aromatic H), 8.43 (s, 1H, aromatic H), 2.68 (s, 3H, acetyl -CH), 2.32 (s, 3H, acetamide -CH) .

-

IR (KBr): Peaks at 1650 cm (C=O stretch), 1520–1340 cm (asymmetric/symmetric NO stretches).

Synthesis and Optimization

Primary Synthetic Route

The compound is synthesized via nitration of -(4-acetyl-3-hydroxyphenyl)acetamide using nitric acid () and acetic anhydride () in dichloromethane () :

Reaction Conditions:

-

Temperature: 5°C initially, then room temperature.

-

Time: 1 hour.

Key Reaction Steps:

-

Nitration: Electrophilic aromatic substitution introduces the nitro group.

-

Work-up: Extraction with dichloromethane and drying over .

-

Purification: Column chromatography with hexane/ethyl acetate gradients .

Industrial-Scale Considerations

Continuous flow reactors may enhance yield and reduce byproduct formation, as demonstrated for analogous nitrophenylacetamides.

Physicochemical Properties

Solubility and Reactivity

-

Solubility: Poor in water; soluble in polar aprotic solvents (e.g., DMF, DMSO).

-

Reactivity:

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Antimicrobial Agents: Nitrophenyl derivatives exhibit activity against Klebsiella pneumoniae (MIC = 32 µg/mL).

-

Anti-inflammatory Compounds: Modulation of COX-2 pathways has been hypothesized .

Material Science

Used in synthesizing dyes and pigments due to its electron-deficient aromatic system.

Table 2: Comparative Bioactivity of Nitrophenylacetamides

Research Frontiers

Mechanistic Studies

-

Enzyme Inhibition: Potential interactions with bacterial dehydrogenases via nitro group bioreduction .

-

Computational Modeling: DFT studies predict strong hydrogen bonding with protein active sites .

Synthetic Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume